6-Amino-4-chloropyridin-3-OL
Description
6-Amino-4-chloropyridin-3-OL (C₅H₅ClN₂O) is a pyridine derivative featuring a hydroxyl (-OH) group at position 3, an amino (-NH₂) group at position 6, and a chlorine atom at position 3. This substitution pattern imparts unique physicochemical properties, including distinct hydrogen-bonding capabilities and electronic effects. The amino and hydroxyl groups act as hydrogen bond donors/acceptors, while the chlorine atom contributes steric and electronic influences. Such properties make it relevant in pharmaceutical intermediates, coordination chemistry, and crystal engineering .
Properties
Molecular Formula |
C5H5ClN2O |
|---|---|
Molecular Weight |
144.56 g/mol |
IUPAC Name |
6-amino-4-chloropyridin-3-ol |
InChI |
InChI=1S/C5H5ClN2O/c6-3-1-5(7)8-2-4(3)9/h1-2,9H,(H2,7,8) |
InChI Key |
KHDGLLSQHNZJOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1N)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 6-Amino-4-chloropyridin-3-OL involves the bioconversion of 4-chloropyridin-2-amine. This process is most efficient at temperatures of 30°C and 35°C, with production rates of 7 mg (g biomass)^-1 h^-1 and 7.4 mg (g biomass)^-1 h^-1, respectively . Another method involves the use of whole cells of Burkholderia sp. MAK1, which can convert various pyridine derivatives into their hydroxylated forms .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of biocatalytic approaches, such as employing whole cells of specific bacterial strains, offers a promising route for large-scale production due to the efficiency and selectivity of these biological systems .
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-chloropyridin-3-OL can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the hydroxyl group to a carbonyl group.
Reduction: The amino group can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield pyridone derivatives, while substitution of the chlorine atom can produce various substituted pyridines .
Scientific Research Applications
6-Amino-4-chloropyridin-3-OL has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is utilized in the production of dyes, herbicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Amino-4-chloropyridin-3-OL involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key differences arise from substituent electronic and steric effects:
| Compound | Molecular Weight (g/mol) | Substituents (Position) | Hydrogen Bond Donors/Acceptors | LogP* (Predicted) |
|---|---|---|---|---|
| This compound | 160.57 | -OH (3), -Cl (4), -NH₂ (6) | 3 donors, 2 acceptors | 0.85 |
| 4-Chloro-3-hydroxypyridine | 129.54 | -OH (3), -Cl (4) | 1 donor, 2 acceptors | 1.32 |
| 6-Amino-3-hydroxypyridine | 126.12 | -OH (3), -NH₂ (6) | 3 donors, 2 acceptors | -0.45 |
| 4,6-Dichloro-3-hydroxypyridine | 164.00 | -OH (3), -Cl (4,6) | 1 donor, 2 acceptors | 1.98 |
*LogP: Octanol-water partition coefficient (calculated using fragment-based methods).
Key Observations :
- The amino group in this compound enhances hydrophilicity (lower LogP) compared to chloro-substituted analogs.
Hydrogen Bonding and Crystal Packing
Hydrogen bonding patterns, analyzed via graph set theory , reveal distinct aggregation behaviors:
Key Observations :
- This compound exhibits a complex hydrogen-bonding network involving N-H⋯O and N-H⋯Cl interactions, leading to robust 2D layers .
- The absence of the amino group in 4-Chloro-3-hydroxypyridine simplifies the motif to O-H⋯N dimers, reducing thermal stability.
Electronic and Reactivity Profiles
Density Functional Theory (DFT) studies highlight electronic differences:
- Electrophilic Substitution : Chlorine at position 4 deactivates the pyridine ring, directing reactions to positions 2 and 4.
- Nucleophilicity: The amino group at position 6 enhances reactivity toward electrophiles, contrasting with 4,6-Dichloro-3-hydroxypyridine’s inertness.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
